hCA IX-IN-2

Description

Properties

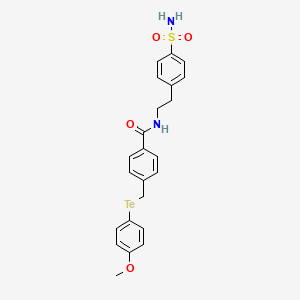

Molecular Formula |

C23H24N2O4STe |

|---|---|

Molecular Weight |

552.1 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)tellanylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

InChI |

InChI=1S/C23H24N2O4STe/c1-29-20-8-12-22(13-9-20)31-16-18-2-6-19(7-3-18)23(26)25-15-14-17-4-10-21(11-5-17)30(24,27)28/h2-13H,14-16H2,1H3,(H,25,26)(H2,24,27,28) |

InChI Key |

GIUFEWGFCCFIQR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Te]CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Hca Ix in 2 As a Selective Carbonic Anhydrase Ix Inhibitor

Enzymatic Inhibition Profile and Selectivity

In Vitro Inhibition Kinetics against Recombinant hCA IX

hCA IX-IN-2 is a potent inhibitor of the tumor-associated human carbonic anhydrase IX (hCA IX). In vitro kinetic studies have demonstrated its high affinity for the recombinant form of this enzyme. For instance, some studies have reported inhibition constants (Kᵢ) in the low nanomolar range, indicating a strong binding affinity. Specifically, certain ureido-substituted benzenesulfonamides, a class to which hCA IX-IN-2 belongs, have shown Kᵢ values as low as 1 to 7 nM against hCA IX. nih.gov Other related sulfonamide derivatives have also exhibited potent inhibition of recombinant hCA IX, with Kᵢ values ranging from 1.43 to 20.2 nM. rsc.org The potency of these inhibitors underscores their potential as targeted therapeutic agents.

The inhibition kinetics of compounds structurally similar to hCA IX-IN-2 reveal that modifications to the inhibitor's structure can significantly influence its potency. For example, the elongation of an alkyl tether in one series of compounds led to a notable change in inhibitory activity against hCA IX. rsc.org

Table 1: In Vitro Inhibition of hCA IX by Selected Sulfonamide Inhibitors

| Compound | Inhibition Constant (Kᵢ) against hCA IX (nM) |

|---|---|

| U-NO₂ | 1 |

| U-CH₃ | 7 |

| 5a | 1.43 |

| 5b | 2.44 |

| 5c | 20.2 |

| Acetazolamide (B1664987) (AAZ) | 25.6 |

Data sourced from multiple studies on ureido-substituted benzenesulfonamides and other related sulfonamide inhibitors. nih.govrsc.org

Comparative Selectivity over Other Human Carbonic Anhydrase Isoforms (e.g., hCA I, hCA II, hCA XII)

A critical aspect of hCA IX inhibitors is their selectivity over other ubiquitously expressed human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, to minimize off-target effects. hCA IX-IN-2 and related compounds have demonstrated significant selectivity for the tumor-associated isoforms hCA IX and hCA XII over hCA I and hCA II. nih.govresearchgate.net

Ureido-substituted benzenesulfonamides, for instance, exhibit a high degree of selectivity. One such compound, U-CH₃, displayed a more than 200-fold increase in selectivity for hCA IX and hCA XII over hCA II. nih.gov Similarly, another derivative, U-F, showed a 240-fold selectivity for hCA IX over hCA II. nih.gov This selectivity is attributed to structural differences in the active sites of the various isoforms. nih.gov For example, the presence of Valine131 in hCA IX allows for more favorable binding compared to the bulkier Phenylalanine131 residue in hCA II, which causes steric hindrance. nih.govacs.org

The design of selective inhibitors often involves creating moieties that can exploit these subtle differences in the active site architecture. unifi.it The development of inhibitors with high selectivity for hCA IX and XII is a key goal in the pursuit of targeted cancer therapies. tandfonline.comnih.gov

Table 2: Selectivity Ratios of Ureido-Substituted Benzenesulfonamides

| Compound | hCA I/hCA IX | hCA II/hCA IX | hCA I/hCA XII | hCA II/hCA XII |

|---|---|---|---|---|

| U-CH₃ | - | 250 | - | 300 |

| U-F | - | 240 | - | 20 |

| U-NO₂ | - | 15 | - | 2 |

Selectivity ratio is calculated as Kᵢ (off-target isoform) / Kᵢ (target isoform). A higher ratio indicates greater selectivity for the target isoform. nih.gov

Impact of Hypoxia on Inhibitor Binding and Activity

The expression of hCA IX is strongly induced by hypoxia, a common feature of solid tumors. tandfonline.comnih.gov This hypoxia-inducible expression makes hCA IX an attractive target for cancer-specific therapies. Research has shown that the binding and activity of certain hCA IX inhibitors are enhanced under hypoxic conditions.

Fluorescent sulfonamide inhibitors have been instrumental in demonstrating that they effectively bind to hCA IX only in hypoxic environments, and not in normoxic conditions. dovepress.com This selective binding under hypoxia is a promising finding, as it suggests that these inhibitors can specifically target tumor cells while sparing normal tissues where hCA IX expression is low or absent. dergipark.org.tr The inhibition of hCA IX in hypoxic tumor cells can lead to a reversal of extracellular acidification, a key factor in tumor progression. dovepress.com

Furthermore, the cytotoxic profile of some inhibitors has been observed to be significantly different under hypoxic versus normoxic conditions, with some compounds showing increased efficacy after prolonged hypoxia due to the upregulation of hCA IX. nih.gov This highlights the crucial role of the hypoxic tumor microenvironment in modulating the activity of hCA IX inhibitors.

Structural Basis of Inhibitor-Target Interaction

Binding Mode Analysis within the hCA IX Active Site

X-ray crystallography and molecular modeling studies have provided detailed insights into the binding mode of sulfonamide inhibitors within the hCA IX active site. unifi.itbiorxiv.orgnih.gov These inhibitors typically bind in a manner where the sulfonamide group coordinates directly to the catalytic zinc ion at the bottom of the active site cavity. acs.orgunifi.it

The "tail" portion of the inhibitor extends out of the active site, making various interactions with the surrounding amino acid residues. unifi.it The orientation and interactions of this tail are crucial for determining the inhibitor's potency and selectivity. rsc.org For instance, in ureido-substituted benzenesulfonamides, the ureido tail can form hydrogen bonds and hydrophobic interactions that contribute to the inhibitor's affinity and isoform specificity. nih.gov

Structural analyses have revealed that the hCA IX active site is more spacious than that of hCA II, primarily due to the presence of Valine at position 131 instead of the bulkier Phenylalanine. acs.org This difference allows for the accommodation of larger inhibitor moieties and is a key factor in designing selective hCA IX inhibitors. nih.gov

Key Amino Acid Residues and Zinc Ion Coordination

The interaction between hCA IX inhibitors and the enzyme is anchored by the coordination of the sulfonamide group to the active site zinc ion. acs.orgrsc.org This interaction is fundamental to the inhibitory mechanism of this class of compounds. The zinc ion is tetrahedrally coordinated by three conserved histidine residues (His94, His96, and His119) and the inhibitor's sulfonamide moiety. pnas.orgnih.govresearchgate.net

In addition to the zinc coordination, several amino acid residues within the active site play a crucial role in inhibitor binding through hydrogen bonds and hydrophobic interactions. Key residues that have been identified to interact with various inhibitors include Gln67, Gln92, Val121, Val131, Leu198, and Pro202. acs.orgpnas.org For example, the ureido group of some inhibitors can form hydrogen bonds with the side chain of Gln92. unifi.it The hydrophobic pocket created by residues like Val121 and Leu198 provides favorable van der Waals contacts with the inhibitor's scaffold. pnas.org The specific interactions with these residues are what differentiate the binding to hCA IX from other isoforms and form the basis for rational drug design of selective inhibitors. biorxiv.org

Conformational Changes Upon hCA IX-IN-2 Binding

While a definitive X-ray crystal structure of hCA IX in complex with hCA IX-IN-2 is not publicly available, molecular modeling and docking simulations provide significant insights into its binding mode. These studies, often performed on the highly homologous hCA II isoform, reveal the key interactions that stabilize the inhibitor within the enzyme's active site, implying the conformational adjustments necessary for this binding.

Research on indolin-2-one-based sulfonamides, the class to which hCA IX-IN-2 belongs, has elucidated the binding mechanism. unifi.it Docking simulations of a closely related compound, designated 9d, show that the inhibitor positions itself deep within the conical active site cleft of the enzyme. unifi.it The binding is primarily anchored by the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion (Zn²⁺) at the base of the active site. unifi.it This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.

Further stabilization occurs through a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues lining the active site. For instance, the isatin (B1672199) core of the inhibitor is observed to form hydrogen bonds with the side chain of the Trp5 residue. unifi.it Additional hydrogen bonds are predicted between the thiazolidinone moiety of the inhibitor and the backbone carbonyl group of Pro201. unifi.it These interactions induce a conformational fit, orienting the inhibitor for optimal binding and effective blockade of the active site, thereby preventing the access of its natural substrate, carbon dioxide.

Cellular and Subcellular Effects of hCA IX-IN-2

As a potent and selective inhibitor of hCA IX, hCA IX-IN-2 is anticipated to exert significant effects on the pH regulation and metabolic adaptability of cancer cells, particularly under the hypoxic conditions where hCA IX is predominantly expressed.

The primary function of the extracellularly-oriented hCA IX in tumors is to manage pH stress. Hypoxic cancer cells exhibit a high rate of glycolysis, leading to the production of acidic metabolites like lactic acid, which acidify the intracellular environment (pHi). To survive, cancer cells upregulate hCA IX, which catalyzes the rapid hydration of extruded carbon dioxide into protons (H⁺) and bicarbonate ions (HCO₃⁻) in the extracellular space. nih.govmdpi.com The bicarbonate is then transported back into the cell, raising the intracellular pH to a level compatible with survival and proliferation, while the protons are left outside, contributing to an acidic tumor microenvironment (pHe < 7.4). nih.govpatsnap.com

By selectively inhibiting the catalytic activity of hCA IX, hCA IX-IN-2 is expected to disrupt this crucial pH-regulating mechanism. Inhibition prevents the efficient production of protons and bicarbonate ions outside the cell. nih.gov This leads to two major consequences:

Increased Extracellular pH (pHe): The rate of extracellular acidification is reduced, causing the pHe to rise towards a more normal physiological value. Studies with other selective sulfonamide inhibitors have shown they can revert the acidic pHe of tumor cell cultures from as low as 6.5 back to a range of 7.2-7.3. dovepress.com

Decreased Intracellular pH (pHi): With the extracellular source of bicarbonate diminished, cancer cells cannot effectively counteract the internal acid load from their metabolic activity. This results in intracellular acidification, which can inhibit the function of glycolytic enzymes, disrupt cellular processes, and ultimately trigger apoptosis. nih.govnih.gov

These modulations of pH are central to the anticancer activity of hCA IX inhibitors.

Table 1: Expected Effects of hCA IX-IN-2 on Cancer Cell pH Regulation

| Parameter | Condition without Inhibitor (Hypoxic Cancer Cells) | Expected Condition with hCA IX-IN-2 | Underlying Mechanism |

|---|---|---|---|

| Extracellular pH (pHe) | Acidic (pH < 7.0) | Increase towards physiological pH (~7.4) | Inhibition of H⁺ production by hCA IX in the extracellular space. dovepress.com |

| Intracellular pH (pHi) | Maintained at neutral or slightly alkaline (pH ≥ 7.2) | Decrease (Intracellular Acidosis) | Reduced import of HCO₃⁻ due to lack of extracellular production by hCA IX. nih.govnih.gov |

The metabolic shift towards anaerobic glycolysis, known as the Warburg effect, is a key adaptation of cancer cells, especially in hypoxic regions of a tumor. patsnap.com This metabolic reprogramming allows for rapid ATP production and the generation of biosynthetic precursors necessary for cell proliferation. However, it comes at the cost of producing large amounts of acid.

The expression of hCA IX is a direct metabolic adaptation to hypoxia, transcriptionally activated by Hypoxia-Inducible Factor 1 (HIF-1). nih.govacs.org By controlling pH, hCA IX enables cancer cells to sustain a high glycolytic rate without succumbing to self-poisoning by intracellular acidosis. mdpi.comnih.gov Therefore, hCA IX is considered a critical facilitator of the metabolic phenotype of hypoxic tumors.

Inhibition of hCA IX by hCA IX-IN-2 directly interferes with this metabolic adaptation. By inducing intracellular acidosis, the inhibitor creates an environment that is hostile to the very metabolic machinery the cell has come to rely on. The activity of key glycolytic enzymes, such as phosphofructokinase, is highly pH-sensitive and is significantly reduced under acidic conditions. This impairment of glycolysis can lead to a bioenergetic crisis, reduced cell proliferation, and induction of cell death. nih.gov Furthermore, disrupting the pH balance has been shown to inhibit the function of cancer stem cells, which are often located in hypoxic niches and are highly dependent on hCA IX activity for their survival and self-renewal. mdpi.com

Table 2: Summary of hCA IX-IN-2's Influence on Hypoxic Cancer Cell Metabolism

| Metabolic Process | Role of hCA IX in Hypoxia | Expected Influence of hCA IX-IN-2 |

|---|---|---|

| Anaerobic Glycolysis | Facilitates high glycolytic flux by preventing intracellular acidosis. mdpi.comnih.gov | Inhibits glycolysis due to induced intracellular acidosis. |

| Cancer Stem Cell (CSC) Function | Supports CSC survival and self-renewal in hypoxic niches. mdpi.com | Depletes CSC populations by disrupting their pH homeostasis. mdpi.com |

| Tumor Growth & Proliferation | Promotes growth by allowing metabolic adaptation to hypoxia. nih.gov | Reduces tumor growth and cell proliferation. |

Pre Clinical Efficacy and Biological Consequences of Hca Ix in 2 in Disease Models

In Vitro Antiproliferative and Apoptotic Activities

Laboratory studies using cancer cell lines have been crucial in elucidating the cellular mechanisms through which hCA IX-IN-2 exerts its anti-tumor effects. These investigations have revealed its ability to hinder cell growth, trigger programmed cell death, and impact cancer stem cell populations.

hCA IX-IN-2 has shown notable antiproliferative activity across a range of cancer cell lines. The compound effectively inhibits the growth of colorectal cancer cells, as demonstrated in studies with HCT-116 and SW480 lines. medchemexpress.commedchemexpress.com Its efficacy extends to breast cancer, where it has been shown to inhibit the proliferation of both MDA-MB-231 and MCF-7 cell lines. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC50) values for hCA IX-IN-2 in these cell lines range from 14.63 to 29.33 μM, indicating a consistent inhibitory effect on the proliferation of these cancer cells. medchemexpress.commedchemexpress.com

Table 1: In Vitro Antiproliferative Activity of hCA IX-IN-2 in Various Cancer Cell Lines Data sourced from studies on cancer cell proliferation. medchemexpress.commedchemexpress.com

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colorectal Carcinoma | 14.63 - 29.33 |

| SW480 | Colorectal Adenocarcinoma | 14.63 - 29.33 |

| MDA-MB-231 | Breast Adenocarcinoma | 14.63 - 29.33 |

| MCF-7 | Breast Adenocarcinoma | 14.63 - 29.33 |

The anti-cancer activity of hCA IX-IN-2 is not limited to inhibiting proliferation; it also actively induces programmed cell death, or apoptosis. In studies involving the MDA-MB-231 breast cancer cell line, hCA IX-IN-2 was found to induce apoptosis. medchemexpress.commedchemexpress.com The mechanism for this involves the disruption of the mitochondrial membrane potential (MMP) and an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial damage. medchemexpress.commedchemexpress.com Furthermore, the compound has been observed to intercalate with DNA and cause cell cycle arrest at the G1/S phase transition in MDA-MB-231 cells. medchemexpress.commedchemexpress.com Other inhibitors targeting hCA IX have also been shown to arrest the cell cycle at the G2/M phase and induce the intrinsic mitochondrial apoptotic pathway in colorectal cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

In Vivo Antitumor Effects in Experimental Models

The promising results from in vitro studies have been further investigated in animal models, demonstrating the potential of hCA IX inhibitors to suppress tumor growth and metastasis in a living system.

In vivo studies have confirmed that hCA IX-IN-2 exhibits antitumor efficacy in mouse models. medchemexpress.com The broader class of ureido-substituted benzenesulfonamides, to which hCA IX-IN-2 belongs, has been shown to suppress tumor growth in a concentration-dependent manner in mouse models of metastatic breast cancer that overexpress hCA IX. nih.gov Similarly, other specific hCA IX inhibitors have demonstrated significant inhibition of primary tumor growth in orthotopic models of breast cancer and in xenograft models of colorectal cancer. mdpi.comnih.govwjgnet.com For instance, shRNA-mediated depletion of CAIX in human breast cancer xenografts resulted in an attenuation of primary tumor growth. nih.gov While detailed in vivo studies specifying the effect of hCA IX-IN-2 on glioblastoma and lung cancer models are less prevalent in the reviewed literature, the consistent antitumor effects of selective hCA IX inhibitors across various cancer types underscore their therapeutic promise. mdpi.comnih.govnih.gov

A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. The inhibition of hCA IX has been shown to be a viable strategy to counter this process. hCA IX-IN-2 has been found to inhibit the migration of MDA-MB-231 breast cancer cells in vitro, suggesting a potential to curb metastasis. medchemexpress.com More broadly, inhibitors of hCA IX have been shown to effectively reduce the formation of metastases. mdpi.comtandfonline.comnih.gov For example, treatment with novel hCA IX-specific small molecule inhibitors resulted in significant inhibition of metastasis formation in both spontaneous and experimental models of breast cancer metastasis, including lung metastasis. nih.gov The ability of this class of compounds to attenuate metastasis formation in vivo has been demonstrated in multiple studies, highlighting a key benefit of targeting the hCA IX enzyme. mdpi.comnih.govnih.gov

Influence on Tumor Microenvironment Dynamics

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that plays a pivotal role in tumor progression and therapeutic response. A key feature of the TME in solid tumors is hypoxia, or low oxygen levels, which triggers a cascade of adaptive responses in cancer cells. One of the critical players in this adaptation is carbonic anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia. mdpi.comtandfonline.com The catalytic activity of CA IX, which involves the reversible hydration of carbon dioxide to bicarbonate and protons, contributes significantly to the acidification of the extracellular space while helping to maintain a more alkaline intracellular pH. pnas.orgnih.gov This pH gradient favors tumor cell survival, proliferation, and invasion. nih.govresearchgate.net

The inhibition of CA IX by compounds such as hCA IX-IN-2 has been shown to have profound effects on the dynamics of the TME. By blocking the catalytic function of CA IX, these inhibitors can disrupt the pH balance that cancer cells rely on, leading to an increase in intracellular acidity and a partial normalization of the extracellular pH. nih.govdovepress.com This disruption of pH homeostasis can have several downstream consequences that are unfavorable for the tumor.

Modulation of Hypoxia-Induced Acidosis:

A primary consequence of hCA IX-IN-2 activity is the counteraction of tumor acidosis. In hypoxic tumor regions, cancer cells switch to glycolytic metabolism, leading to the production of lactic acid and carbon dioxide. CA IX, in concert with other transporters, facilitates the extrusion of protons, resulting in an acidic TME (pH 6.5–6.9). This acidic environment promotes tumor progression by several mechanisms, including the activation of proteases that degrade the extracellular matrix, enhancement of metastatic potential, and reduction of the efficacy of certain chemotherapeutic agents. nih.gov Inhibition of CA IX by hCA IX-IN-2 can lead to a significant reduction in extracellular acidification. dovepress.com Studies have demonstrated that inhibiting CA IX can revert the acidic extracellular pH of tumor cells towards a more physiological value. dovepress.com This alteration of the TME can render cancer cells more susceptible to other therapeutic interventions. nih.gov

Impact on Immune Cell Infiltration:

The acidic TME is also known to be immunosuppressive, hindering the infiltration and function of anti-tumor immune cells such as CD8+ T cells. acs.orgfrontiersin.org The acidic environment can inhibit the cytolytic activity of T cells and promote the development of immunosuppressive cell phenotypes. frontiersin.org Research has indicated a correlation between CA IX expression, an acidic microenvironment, and reduced immune cell infiltration in tumors. acs.orgfrontiersin.orgnih.gov By mitigating the acidity of the TME, inhibitors of CA IX like hCA IX-IN-2 may help to create a more favorable environment for immune cell activity, potentially enhancing the efficacy of immunotherapies. researchgate.netmdpi.com Studies have shown that areas with high CA IX expression often exhibit low immune cell infiltration. acs.org

Effects on Extracellular Matrix and Cell Adhesion:

The acidic milieu created by CA IX activity facilitates the activation of proteases, such as matrix metalloproteinases, which are involved in the degradation of the extracellular matrix (ECM). This remodeling of the ECM is a crucial step in tumor invasion and metastasis. By reducing extracellular acidity, hCA IX-IN-2 can indirectly inhibit the activity of these proteases, thereby potentially limiting tumor cell invasion and the degradation of the surrounding tissue. nih.gov

The table below summarizes the key influences of hCA IX-IN-2 on the tumor microenvironment based on pre-clinical research findings.

| Feature of Tumor Microenvironment | Effect of CA IX Activity | Consequence of hCA IX-IN-2 Inhibition | Supporting Evidence |

| Extracellular pH | Decreases (acidification) | Increases (normalization) | Reversion of acidic pHe in cell cultures. dovepress.com |

| Intracellular pH | Maintained at a more alkaline level | Decreases (acidification) | Disruption of the pH balance cancer cells rely on. nih.gov |

| Immune Cell Infiltration | Suppressed | Potentially enhanced | Acidic microenvironment inhibits CD8+ T cell infiltration and function. frontiersin.org |

| Extracellular Matrix Degradation | Promoted via protease activation | Inhibited | Reduced extracellular H+ formation limits matrix degradation. nih.gov |

| Tumor Cell Proliferation | Supported | Inhibited (cytostatic effect) | Inhibition of CA IX can have direct antitumor effects by disrupting metabolic processes. nih.gov |

Pre-clinical Combination Modalities

The unique mechanism of action of hCA IX-IN-2, targeting a key adaptive response of hypoxic tumor cells, makes it a promising candidate for combination therapies. Pre-clinical studies have explored its synergistic potential with various established and emerging anti-cancer treatments.

Synergistic Effects with Established Anti-cancer Agents (e.g., chemotherapy) in Research Models

The acidic tumor microenvironment, maintained in part by CA IX, is a known factor in resistance to certain chemotherapy drugs, particularly weakly basic agents. By neutralizing the extracellular pH, hCA IX-IN-2 can enhance the uptake and efficacy of these drugs. Research has shown that inhibiting CA IX can sensitize tumor cells to chemotherapy. researchgate.net For instance, a CA IX inhibitor demonstrated synergistic, hypoxia-specific targeting when used in combination with cisplatin (B142131) in a small cell lung cancer animal model. dovepress.com The rationale is that by disrupting the pH regulation in tumor cells, hCA IX-IN-2 can create a more vulnerable state, thereby amplifying the cytotoxic effects of conventional chemotherapy.

Overcoming Resistance Mechanisms in Pre-clinical Settings

Tumor hypoxia is a major driver of resistance to both chemotherapy and radiotherapy. mdpi.com CA IX, as a key mediator of the hypoxic response, is implicated in this resistance. nih.gov Inhibition of CA IX is therefore a strategy to overcome these resistance mechanisms. By targeting the pH-regulating function of CA IX, hCA IX-IN-2 can counteract the adaptive mechanisms that allow cancer cells to survive in the harsh, acidic, and hypoxic TME. This can lead to increased sensitivity to other treatments. The expression of CA IX is associated with therapeutic resistance, and targeting it may provide therapeutic benefits. nih.gov

Integration with Other Targeted Therapies

The role of CA IX in promoting tumor survival and progression extends beyond pH regulation, involving interactions with various signaling pathways. This provides a basis for combining hCA IX-IN-2 with other targeted therapies. For example, CA IX has been linked to pathways that regulate cell proliferation and survival. researchgate.net Combining an inhibitor of CA IX with a therapy that targets a different aspect of tumor biology, such as a growth factor receptor or a signaling kinase, could lead to a more comprehensive and effective anti-tumor response. The complex interactome of CA IX suggests that its inhibition could have wide-ranging effects that complement other targeted agents. tandfonline.com

Non-catalytic Functions of CA IX and Their Modulation by hCA IX-IN-2

While the catalytic activity of CA IX in pH regulation is its most studied function, emerging evidence suggests that it also possesses non-catalytic functions that contribute to tumorigenesis. These functions are often mediated through the extracellular proteoglycan (PG)-like domain of the protein.

Interaction with Cell Adhesion Molecules (e.g., E-cadherin, β-catenin)

CA IX has been shown to influence cell-cell adhesion, a critical process in tumor invasion and metastasis. pnas.org It can interact with β-catenin, a key component of the E-cadherin-mediated cell adhesion complex. pnas.orgresearchgate.net This interaction can lead to a reduction in E-cadherin-mediated cell adhesion, which is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. mdpi.com By interfering with the interaction between CA IX and β-catenin, it is conceivable that hCA IX-IN-2 could help to stabilize cell-cell adhesion and counteract the invasive phenotype. The PG domain of CA IX is thought to be involved in these cell adhesion processes. pnas.orgnih.gov

The table below details the interactions of CA IX with cell adhesion molecules and the potential impact of its inhibition.

| Interacting Molecule | Role of Interaction with CA IX | Potential Consequence of hCA IX-IN-2 Modulation | Supporting Evidence |

| β-catenin | Reduces E-cadherin-mediated cell adhesion. pnas.orgresearchgate.net | Stabilization of cell-cell adhesion, potential inhibition of EMT. | CA IX has been shown to reduce adhesion by interacting with β-catenin. pnas.org |

| E-cadherin | Downregulation of its adhesive function. mdpi.com | Restoration of normal cell-cell junctions. | High CA IX expression can lead to downregulation of E-cadherin. mdpi.com |

Effects on Cell Migration and Invasion

The compound hCA IX-IN-2 has demonstrated notable effects on the migration and invasion of cancer cells in preclinical studies. medchemexpress.com As an inhibitor of carbonic anhydrase IX (CA IX), a protein frequently overexpressed in solid tumors and linked to poor prognosis, hCA IX-IN-2 targets a key player in tumor progression. mdpi.comnih.gov CA IX contributes to an acidic tumor microenvironment, which is conducive to cell migration and invasion. nih.govnih.gov

In studies involving the human breast cancer cell line MDA-MB-231, treatment with hCA IX-IN-2 resulted in the inhibition of cell migration. medchemexpress.com This effect is significant as cell migration is a fundamental process in the metastatic cascade, allowing cancer cells to move from the primary tumor to distant sites. mdpi.comresearchgate.net The inhibition of CA IX's catalytic activity is believed to counteract the acidification of the tumor microenvironment, thereby reducing the conditions that favor local invasion and metastasis. nih.gov

The role of CA IX in cell migration is multifaceted, involving not only the regulation of pH but also interactions with cell adhesion molecules. pnas.orgfrontiersin.org For instance, CA IX has been shown to influence cell-cell adhesion, and its inhibition can impact the invasive potential of tumor cells. mdpi.compnas.org The proteoglycan-like (PG) domain of CA IX is particularly implicated in cell adhesion and communication, suggesting its involvement in tumor invasion. pnas.org By targeting CA IX, hCA IX-IN-2 interferes with these processes, which are critical for tumor cell dissemination. mdpi.comresearchgate.netpnas.org

The table below summarizes the inhibitory effects of hCA IX-IN-2 and related compounds on cancer cell lines.

| Compound | Cell Line | Effect | Reference |

| hCA IX-IN-2 | MDA-MB-231 | Inhibition of cell migration | medchemexpress.com |

| SLC-0111 | MDA-MB-231, A549 | Inhibition of cell migration and invasion | researchgate.net |

| AA-06-05 | MDA-MB-231, A549 | Inhibition of cell migration and invasion | researchgate.net |

Influence on Matrix Metalloproteinase (MMP) Activity

The invasive capacity of cancer cells is heavily reliant on their ability to degrade the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). nih.gov Preclinical evidence suggests that the inhibition of carbonic anhydrase IX can influence MMP activity. researchgate.net Specifically, the inhibition of CA IX has been linked to a reduction in the activity of MMP-2. researchgate.net

In studies using breast (MDA-MB-231) and lung (A549) cancer cells, treatment with sulfonamide CA IX inhibitors led to impaired MMP-2 activity. researchgate.net This is a crucial finding, as MMP-2 (also known as gelatinase A) is instrumental in the breakdown of type IV collagen, a major component of the basement membrane. nih.gov The disruption of the basement membrane is a critical step in tumor invasion and metastasis.

Furthermore, research has indicated that CA IX can activate MMP-14, which in turn initiates invasion. tandfonline.com By inhibiting CA IX, compounds like hCA IX-IN-2 may disrupt this activation cascade, further hampering the invasive potential of tumor cells. The inhibition of proteolytic activity by CA IX inhibitors has also been associated with the upregulation of the endogenous tissue inhibitor of metalloproteinases, TIMP-2. researchgate.net

The development of dual inhibitors targeting both CAs and MMPs has been an area of interest, highlighting the recognized interplay between these two enzyme families in cancer progression. nih.gov While some synthesized compounds have shown potent inhibition of certain CA and MMP isoforms, achieving selective and potent dual inhibition remains a complex challenge. nih.gov

The table below outlines the effects of CA IX inhibition on MMP activity.

| Inhibitor Type | Cell Lines | Effect on MMPs | Reference |

| Sulfonamide CA-IX inhibitors (SLC-0111, AA-06-05) | MDA-MB-231, A549 | Impaired MMP-2 activity | researchgate.net |

| CA IX Inhibition (General) | - | Can activate MMP-14 | tandfonline.com |

| Sulfonylated hydroxamates | - | Dual inhibition of CAs and MMPs explored | nih.gov |

Structure Activity Relationship Sar and Rational Design of Hca Ix in 2 Derivatives

Identification and Optimization of Lead Compounds

The journey to discover potent hCA IX inhibitors often begins with the screening of large compound libraries to identify initial "hit" compounds. These hits then undergo a rigorous process of optimization to enhance their potency, selectivity, and drug-like properties, ultimately leading to the identification of lead compounds for further development.

High-Throughput Screening Approaches for Carbonic Anhydrase Inhibitors

High-throughput screening (HTS) is a important tool in the initial stages of drug discovery, enabling the rapid assessment of large and diverse chemical libraries for inhibitory activity against a specific target. For carbonic anhydrase inhibitors, various HTS methodologies have been employed. One such innovative approach is the DNA-linked inhibitor antibody assay (DIANA), which has been adapted for the high-throughput screening of hCA IX inhibitors. researchgate.netnih.gov In one study, DIANA was used to screen a collection of 2,816 small molecules, successfully identifying 13 compounds with inhibitory constants (Ki) of 10 µM or better. researchgate.netnih.gov This method demonstrated high sensitivity and a low false-positive rate, underscoring its potential for large-scale screening campaigns. researchgate.netnih.gov

Another powerful HTS technique involves the use of DNA-encoded chemical libraries. In one instance, a library containing one million compounds was screened against hCA IX. acs.org This led to the discovery of a novel class of bis(sulfonamide) inhibitors with submicromolar binding affinities. acs.org These examples highlight the power of HTS in identifying novel scaffolds and initial hits for further optimization.

Iterative Design and Synthesis Strategies

Once initial hits are identified, an iterative process of design, synthesis, and biological evaluation is employed to optimize their properties. This rational design strategy is guided by the SAR data obtained from each round of modification. The "tail approach" is a prominent strategy in the design of isoform-selective CA inhibitors. nih.govnih.gov This involves modifying the peripheral part of the inhibitor molecule—the "tail"—which extends out of the active site, to interact with isoform-specific residues and enhance selectivity. nih.govnih.gov

For instance, the incorporation of purine (B94841) or pyrimidine (B1678525) moieties as tails onto a classical benzenesulfonamide (B165840) scaffold was explored to modulate interactions with different CA isozymes. nih.gov Similarly, the introduction of various substituents on the benzene (B151609) ring of fluorinated benzenesulfonamides was systematically investigated, leading to compounds with significantly increased affinity and selectivity for hCA IX. researchgate.netacs.org This iterative cycle of modification and testing allows for the fine-tuning of inhibitor properties, balancing potency against off-target effects.

Impact of Structural Modifications on Potency and Selectivity

The potency and selectivity of hCA IX inhibitors are exquisitely sensitive to structural modifications of both the core scaffold and its peripheral chemical groups. By systematically altering these features, researchers can fine-tune the inhibitor's interaction with the target enzyme.

Modifications of Core Scaffold and Peripheral Moieties

A variety of chemical scaffolds have been explored as hCA IX inhibitors, with the benzenesulfonamide group being a classical zinc-binding group (ZBG). nih.govmdpi.comnih.gov However, to achieve selectivity and potency, modifications to this core and the addition of diverse peripheral moieties are crucial.

Ureido-substituted benzenesulfonamides (USBs) have emerged as a particularly promising class of hCA IX inhibitors. nih.govtandfonline.comnih.gov The urea (B33335) linker in these compounds provides a flexible connection for various tail groups, allowing for optimized interactions within the active site. nih.govtandfonline.com For example, SLC-0111, a ureido-bearing benzenesulfonamide, has shown promising antiproliferative effects and is in clinical development. nih.gov The substitution pattern on the urea moiety significantly influences the inhibitory activity. tandfonline.com

Other modifications include the incorporation of:

Sulfamates and Thioureas: These bioisosteres of the sulfonamide group can also act as effective ZBGs.

Heterocyclic Derivatives: A wide array of heterocyclic scaffolds, such as coumarins, pyrimidines, and triazoles, have been incorporated as tail groups to explore different binding interactions and improve selectivity. nih.govrsc.orgunife.itbohrium.com For example, coumarin (B35378) derivatives act as "non-classical" CAIs, often exhibiting high selectivity for the tumor-associated isoforms hCA IX and XII. bohrium.com The urea linker in 6-ureidocoumarins was found to generally improve inhibitory activity against hCA IX and XII compared to an amide linker. bohrium.com

Imidazolidin-2-one: Incorporation of the urea linker into a rigid imidazolidin-2-one cycle was investigated to create conformationally restricted inhibitors. nih.gov

Influence of Substituents on Binding Affinity and Isoform Selectivity

The nature and position of substituents on the inhibitor's scaffold have a profound impact on binding affinity and isoform selectivity. This is often due to interactions with specific amino acid residues that differ between the various CA isoforms.

For example, in the case of ureido-substituted benzenesulfonamides, the presence of a phenylalanine residue (Phe131) in the active site of the off-target isoform hCA II creates steric hindrance, reducing the binding affinity of certain USBs. In contrast, the corresponding residue in hCA IX is a smaller valine, which allows for more favorable binding. nih.gov

The addition of electron-withdrawing groups, such as fluorine atoms, to the benzenesulfonamide ring can lower the pKa of the sulfonamide group, which can lead to increased binding affinity. researchgate.netacs.org Conversely, the placement of bulky substituents can be used to exploit differences in the size and shape of the active site entrance between isoforms. For instance, bulky ortho substituents like cyclooctyl or cyclododecyl groups can fit into the wider active site of hCA IX but not the narrower active site of hCA II, thereby conferring selectivity. researchgate.netacs.org

Systematic SAR studies have revealed key insights. For example, in a series of chromene-containing aromatic sulfonamides, the unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide was found to be beneficial for hCA IX inhibition. mdpi.com In another study of S-substituted 2-mercaptoquinazolin-4(3H)-ones, several derivatives showed potent inhibition of hCA IX. tandfonline.com

nih.govresearchgate.netacs.orgbohrium.commdpi.comnih.gov| Compound Series | Key Structural Feature | Impact on hCA IX Activity/Selectivity | Reference |

|---|---|---|---|

| Ureido-substituted benzenesulfonamides | Urea linker and tail group substitutions | Potent inhibition; selectivity over hCA II due to active site residue differences (e.g., Val131 in hCA IX vs. Phe131 in hCA II). | |

| Fluorinated benzenesulfonamides | Fluorine substituents | Increased binding affinity by lowering the pKa of the sulfonamide group. | |

| 6-Ureidocoumarins | Urea linker and disubstituted phenyl groups | Improved inhibitory activity against hCA IX and XII compared to amide analogues. | |

| Methyl 5-sulfamoyl-benzoates | Variations of substituents on the benzenesulfonamide ring | Compound 4b exhibited extremely high affinity (Kd = 0.12 nM) and over 100-fold selectivity for hCA IX. |

Computational Approaches in Inhibitor Design

Computational methods are indispensable tools in the rational design of hCA IX inhibitors, complementing experimental techniques and providing valuable insights into inhibitor-enzyme interactions. These approaches can accelerate the drug discovery process by predicting binding affinities, elucidating binding modes, and guiding the design of new compounds with improved properties.

Molecular docking is a widely used technique to predict the preferred orientation of an inhibitor when bound to the active site of the enzyme. nih.govrsc.orgmdpi.comtandfonline.com This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies have been used to rationalize the SAR of various inhibitor series and to understand why certain compounds exhibit selectivity for hCA IX. tandfonline.complos.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. tandfonline.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can create contour maps that highlight the regions around the inhibitor where steric, electrostatic, and other properties are favorable or unfavorable for activity. tandfonline.com These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex, allowing researchers to study the stability of the binding pose and the conformational changes that may occur upon binding. mdpi.comrsc.org MD simulations have been used to confirm the binding modes predicted by docking and to provide a deeper understanding of the interactions that stabilize the complex over time. mdpi.com

In some cases, due to the lack of a crystal structure for the full-length hCA IX, researchers have created a CA IX-mimic by mutating key residues in the active site of the more readily available hCA II isoform. acs.org This mimic has been instrumental in structural studies and has been used to screen inhibitors and rationalize their selectivity. nih.govacs.orgunifi.it

These computational approaches, often used in an integrated manner, provide a powerful platform for the rational design of novel and selective hCA IX inhibitors. tandfonline.comrsc.orgresearchgate.net They help to prioritize compounds for synthesis and testing, thereby saving time and resources in the drug discovery pipeline.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of inhibitors to the hCA IX active site. researchgate.netmdpi.com These methods provide insights into the binding conformations and the stability of the protein-ligand complexes, which are crucial for the rational design of more effective inhibitors. mdpi.comnih.gov

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For hCA IX inhibitors, docking simulations reveal key interactions with the zinc ion in the active site and surrounding amino acid residues. researchgate.netrsc.org For instance, many inhibitors coordinate with the zinc ion through a zinc-binding group (ZBG), such as a sulfonamide or its bioisosteres. researchgate.netunifi.it The "tail" portion of the inhibitor can then form additional interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the active site cavity, contributing to binding affinity and selectivity. researchgate.net

Key amino acid residues in the hCA IX active site that frequently interact with inhibitors include those in the hydrophilic and hydrophobic pockets. Residues like His94, His96, His119, Gln92, and Thr200 are often involved in crucial hydrogen bonding and coordination interactions. nih.govrsc.org

Molecular Dynamics (MD) Simulations:

The following table summarizes key findings from molecular modeling studies on various hCA IX inhibitors.

| Compound Class | Key Interactions | Interacting Residues | Simulation Insights |

| Pyran-2-one derivatives | Lactone moiety anchors to Zn(II)-bound water. | Not explicitly detailed | Recognition of the closed form is crucial for strong inhibition. mdpi.com |

| Triazole benzene sulfonamides | Good binding energy scores. | Gln92, Thr200, Asn66, His68 | Stable hydrophobic and hydrophilic interactions confirmed by MD simulations. rsc.org |

| Glucosyl sulfamates | Primary sulfamate (B1201201) as ZBG, glucose moiety for steric bulk and H-bonding. | Not explicitly detailed | Rationalizes mechanisms for hCA IX selectivity. unifi.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net For hCA IX inhibitors, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to develop predictive models. tandfonline.com

These models are built using a training set of molecules with known inhibitory activities against hCA IX. nih.govtandfonline.com The resulting models can then be used to predict the activity of new, untested compounds. tandfonline.com QSAR studies have identified key molecular descriptors and structural features that are critical for potent hCA IX inhibition. For example, a QSAR model developed for SLC-0111 derivatives identified a pharmacophore with two H-bond acceptors, two H-bond donors, and one aromatic ring as being crucial for activity. tandfonline.comnih.gov

A study on aromatic benzene sulfonamides identified specific molecular fragments that either increase or decrease inhibitory activity. nih.gov Such insights are invaluable for guiding the design of new derivatives with improved potency. The predictive power of these models is often validated using an external test set of compounds. nih.gov

Below is a table summarizing the findings from selected QSAR studies on hCA IX inhibitors.

| QSAR Study | Compound Series | Key Findings | Model Statistics |

| PRECLAV-based QSAR | Aromatic benzene sulfonamides | Identified virtual molecular fragments that increase or decrease inhibitor activity. nih.gov | r² = 0.884, r²(cv) = 0.859 nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Aromatic/heterocyclic sulfamates | Steric, electrostatic, and hydrogen bond acceptor fields have significant contributions. tandfonline.com | CoMFA: q²=0.802, r²=1.000; CoMSIA: q²=0.829, r²=0.994 tandfonline.com |

| Pharmacophore & 3D-QSAR | SLC-0111 derivatives | Best model (AADDR.135) includes two H-bond acceptors, two H-bond donors, and one aromatic ring. tandfonline.comnih.gov | R² = 0.9789, Q² = 0.6872 tandfonline.comnih.gov |

Virtual Screening and Library Design

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as hCA IX. tandfonline.comresearchgate.net This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of novel inhibitor candidates from vast chemical spaces like the ZINC database. tandfonline.com

Structure-based virtual screening (SBVS) is a common approach where compounds are docked into the three-dimensional structure of the target protein. preprints.org Hits from the initial screening are then typically subjected to more rigorous computational analysis, such as binding free energy calculations and MD simulations, before being selected for experimental validation. nih.govpreprints.org For example, a virtual screening of approximately 7 million compounds from the ZINC database led to the identification of 19 potential hCA IX inhibitors, which were then further analyzed. tandfonline.com

The insights gained from SAR, QSAR, and molecular modeling studies are also used in the rational design of focused chemical libraries. nih.gov By understanding the key structural requirements for potent and selective inhibition, chemists can design and synthesize libraries of compounds with a higher probability of success. This rational approach to library design is more efficient than traditional high-throughput screening of random compounds. nih.gov The ultimate goal is the development of isozyme-specific inhibitors to improve therapeutic outcomes and reduce off-target effects. nih.gov

The following table presents an overview of virtual screening campaigns targeting hCA IX.

| Screening Campaign | Library Source | Number of Compounds Screened | Key Outcome |

| Glide/HTVS Docking | ZINC database | ~7 million | Identified 19 potential inhibitors after multi-step docking protocol. tandfonline.com |

| Structure-Based Virtual Screening | FooDB (natural compounds) | ~26,000 | Identified promising dual hCA IX and XII inhibitors from natural sources. preprints.org |

| Pharmacophore-based Screening | ZINC15 database | ~10,000 | Identified two unique molecules as potential hCA IX inhibitors based on a QSAR-derived pharmacophore. tandfonline.com |

Advanced Research Methodologies and Future Directions

Development of hCA IX-IN-2 as a Molecular Probe for Research

The strategic development of hCA IX-IN-2 as a molecular probe is rooted in the unique biology of its target, the transmembrane protein carbonic anhydrase IX. thno.org CA IX is a key enzyme in tumor biology, contributing to the acidification of the tumor microenvironment, which in turn promotes cancer progression and metastasis. dergipark.org.tr Its expression is tightly regulated by hypoxia-inducible factor-1α (HIF-1α) and is largely restricted to tumor tissues, making it an ideal biomarker for targeted diagnostic and therapeutic strategies. dergipark.org.trnih.gov The design of probes like hCA IX-IN-2 aims to exploit these characteristics for non-invasive research and clinical applications.

Applications in Hypoxia Imaging and Diagnostic Research

A primary application for molecular probes targeting hCA IX is the imaging of tumor hypoxia, a condition associated with resistance to conventional therapies. nih.gov The development of fluorescently-labeled sulfonamides provided a crucial proof-of-concept for this approach. nih.govdovepress.com These early probes demonstrated that specific inhibitors could bind to hCA IX exclusively in hypoxic conditions, enabling the visualization of these otherwise difficult-to-detect tumor regions. dergipark.org.trdovepress.com

Subsequent research has led to more advanced agents, such as the near-infrared (NIR) fluorescent derivative of acetazolamide (B1664987) known as HS680. nih.govnih.gov In preclinical studies, HS680 showed a nanomolar inhibition of hCA IX and a significant, up to 25-fold, increase in fluorescent signal in hypoxic cells compared to those in normal oxygen conditions. nih.govresearchgate.net This binding was specific, as it could be blocked by pre-treatment with the unlabeled parent compound, acetazolamide. nih.gov In vivo imaging using Fluorescence Molecular Tomography (FMT) with HS680 allowed for the non-invasive quantification of hCA IX expression, and the signal was shown to co-localize with established hypoxia markers like pimonidazole. nih.govresearchgate.net These findings underscore the potential of probes like hCA IX-IN-2 to serve as powerful tools in diagnostic research, helping to stratify patients and monitor therapeutic response in real-time. nih.gov

Radiolabeled Derivatives for Pre-clinical Imaging Studies

Building on the principles of targeted inhibition, research has expanded to include radiolabeled derivatives of hCA IX inhibitors for pre-clinical imaging using nuclear medicine techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). thno.orgmdpi.com A wide array of molecules, from small-molecule inhibitors to large monoclonal antibodies, have been labeled with various radionuclides. thno.org

Small molecules, which are the basis for probes like hCA IX-IN-2, have been labeled with isotopes such as fluorine-18 (B77423) (¹⁸F) and gallium-68 (B1239309) (⁶⁸Ga). mdpi.com For instance, an ¹⁸F-labeled analog of the notable inhibitor SLC-0111 was synthesized. nih.gov However, initial studies with some of these early radiotracers revealed challenges, such as poor tumor accumulation and high background signal in other organs. mdpi.comnih.gov More recent developments have focused on improving pharmacokinetics. This includes creating trimeric sulfonamide derivatives and positively-charged sulfonamides labeled with ¹⁸F, or conjugating inhibitors to ⁶⁸Ga-polyaminocarboxylate chelators. mdpi.com A first-in-class radiolabeled peptide, [⁶⁸Ga]Ga-DPI-4452, has shown excellent, rapid, and sustained tumor-specific uptake in patients with clear cell renal cell carcinoma, demonstrating high tumor-to-background ratios and a favorable safety profile. These advancements in radiolabeling strategies are paving the way for the clinical translation of hCA IX-targeted imaging agents. thno.org

Investigations into Analogous Compounds and Novel Chemotypes

The development of a successful molecular probe like hCA IX-IN-2 does not occur in isolation. It is informed by continuous research into analogous compounds and novel chemical structures (chemotypes) that offer improved potency, selectivity, and pharmacokinetic properties. nih.gov This exploration is critical for overcoming the limitations of early-generation inhibitors, such as a lack of specificity for hCA IX over other CA isoforms. researchgate.net

Exploration of Sulfonyl Thiourea (B124793) Derivatives

Sulfonyl thiourea derivatives represent a significant class of compounds investigated for their inhibitory activity against carbonic anhydrases. rsc.org Researchers have designed and synthesized novel series of these compounds, such as those incorporating 4,6-diarylpyrimidine rings, which have demonstrated dual inhibitory activity against several hCA isoforms, including the tumor-associated hCA IX and hCA XII. rsc.orgnih.gov Within one synthesized series (7a-m), specific compounds showed potent and selective inhibition. rsc.org For example, compound 7c was identified as the most potent inhibitor against hCA IX, while compound 7d was the most effective against hCA XII. nih.gov The exploration of sulfonamide-substituted thioureas has also yielded compounds with significant inhibitory potential against hCA IX. acs.orgnih.gov

| Compound | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| 7c | hCA IX | 125.1 nM | nih.gov |

| 7d | hCA XII | 111.0 nM | nih.gov |

| 11 | hCA IX | 0.17 µM (IC50) | nih.gov |

| 18 | hCA IX | 1.68 µM (IC50) | nih.gov |

Design of Hydroxyimine-Tethered Benzenesulfonamides

A promising strategy in the design of novel hCA IX inhibitors has been the development of hydroxyimine-tethered benzenesulfonamides. nih.govacs.org This work was inspired by scaffold hopping from the lead compound SLC-0111, a potent ureido-substituted benzenesulfonamide (B165840) inhibitor of hCA IX and XII. nih.govmedchemexpress.comacs.org By combining the benzenesulfonamide core with a hydroxyimino (>C=NOH) group via a piperazine (B1678402) linker, a new series of compounds (27-34) was created. nih.govacs.org

These novel compounds were tested against a panel of human CA isoforms (I, II, IX, and XII). nih.gov The results showed that different compounds within the series had distinct selectivity profiles. Compound 30 was an effective inhibitor of the tumor-associated hCA IX isoform, while compounds 29 and 31 showed significant inhibition of the other cancer-related isoform, hCA XII. nih.gov Meanwhile, compounds 29 and 32 were potent inhibitors of the cytosolic off-target isoforms hCA I and hCA II, respectively. nih.gov Molecular modeling suggests these molecules bind to the zinc ion in the enzyme's active site through their deprotonated sulfonamide group. nih.gov

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |

|---|---|---|---|---|---|

| 29 | 3.0 | - | - | 5.0 | nih.gov |

| 30 | - | - | 43.0 | - | nih.gov |

| 31 | - | - | - | 5.0 | nih.gov |

| 32 | - | 4.4 | - | - | nih.gov |

Coumarin (B35378) and Psoralen-Based Inhibitors

Coumarins and their derivatives, such as psoralens, represent a class of "non-classical" hCA inhibitors that have garnered significant attention for their high selectivity. nih.govunica.it Unlike traditional sulfonamide inhibitors, these compounds often show potent inhibition of the tumor-associated isoforms hCA IX and XII while having little to no effect on the ubiquitous cytosolic isoforms hCA I and II. nih.govtandfonline.com This inherent selectivity is a major advantage in developing targeted therapies with fewer potential side effects. bohrium.com

Research groups have designed and synthesized libraries of coumarin and psoralen (B192213) derivatives to investigate their structure-activity relationships. nih.govnih.gov For example, a series of psoralen carboxylic acids (EMAC10152 A-D) were found to be potent and selective inhibitors of both hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range, while showing no activity against hCA I and II. nih.gov Studies have confirmed that the psoralen scaffold is a promising starting point for designing highly selective inhibitors. unica.itnih.gov Similarly, various coumarin derivatives have demonstrated potent, low nanomolar inhibition of hCA IX and XII, further establishing these scaffolds as valuable chemotypes in the pursuit of isoform-selective anticancer agents. bohrium.comnih.gov

| Compound | hCA IX (nM) | hCA XII (nM) | hCA I & II (nM) | Reference |

|---|---|---|---|---|

| EMAC10152 A | 94.7 | 45.6 | >10,000 | nih.gov |

| EMAC10152 B | 15.4 | 8.3 | >10,000 | nih.gov |

| EMAC10152 C | 7.4 | 12.5 | >10,000 | nih.gov |

| EMAC10152 D | 10.5 | 9.8 | >10,000 | nih.gov |

Hybridization of Privileged Scaffolds

The strategy of hybridizing privileged scaffolds has emerged as a powerful tool in the design of novel carbonic anhydrase inhibitors (CAIs), aiming to enhance potency and selectivity for the tumor-associated isoform hCA IX. sciprofiles.comnih.govnih.gov This approach involves combining structural motifs from different known bioactive molecules to create a single hybrid compound with potentially synergistic or improved pharmacological properties. sciprofiles.com

A notable example is the hybridization of isatin (B1672199), a privileged scaffold in medicinal chemistry, with a benzenesulfonamide moiety. tandfonline.comtandfonline.com This combination has been explored to target the tumor-associated hCA IX isoform. tandfonline.comtandfonline.com Research has shown that the nature and position of substituents on the isatin ring are critical in modulating the inhibitory activity and selectivity towards different hCA isozymes. tandfonline.comtandfonline.com For instance, the introduction of an electron-donating group on the isatin scaffold can be beneficial for both activity and selectivity against hCA IX. tandfonline.com

Similarly, the hybridization of isatin, dihydrothiazole, and benzenesulfonamide scaffolds has been investigated to develop new inhibitors targeting hCA IX and XII. sciprofiles.comnih.govnih.gov A series of isatin thiazolidinone hybrids demonstrated promising inhibitory activity in the nanomolar range against these isoforms. sciprofiles.comnih.gov Specifically, compound 5g was identified as the most active against hCA IX within its series. sciprofiles.comnih.gov These findings highlight the value of scaffold hybridization in generating potent and selective hCA IX inhibitors. sciprofiles.comnih.gov

Further research into isatin/benzene-sulfonamide hybrids has identified compounds like EMAC 10020 c, EMAC 10020 l, and EMAC 10020 m as preferential hCA IX inhibitors. tandfonline.com The compound EMAC 10020 m, which has a fluorine atom at the 7-position of the isatin ring, showed good activity with a KI of 4.1 nM and selectivity for hCA IX. tandfonline.comtandfonline.com

Table 1: Inhibition Data of Selected Isatin-Based Hybrid Compounds Against hCA Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| EMAC 10020 c | 76.5 | 8760 | 9.8 | 90.7 |

| EMAC 10020 l | 35.4 | 4530 | 3.0 | 78.5 |

| EMAC 10020 m | 45.3 | 5640 | 4.1 | 87.6 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Data sourced from references tandfonline.comtandfonline.com

Considerations for Pre-clinical Translational Research

The stability of hCA IX inhibitors in various biological environments is a critical factor for their development as therapeutic agents. The catalytic efficiency of hCA IX is correlated with its stability, which is maintained between pH 3.0 and 8.0. nih.govacs.org In contrast, many other human carbonic anhydrases, such as hCA II, are unstable below pH 5.0. nih.govacs.org The tumor microenvironment is often acidic, and the stability of hCA IX in these conditions is a key consideration. tandfonline.com The dimeric structure of hCA IX, linked by an intermolecular disulfide bridge, may contribute to its stability in the highly acidic surroundings of tumor cells. tandfonline.com

The biological half-life of CA IX in re-oxygenated cells is approximately 38 hours, which is significantly longer than the 5-8 minute half-life of hypoxia-inducible factor-1α (HIF-1α). thno.org This difference in stability can lead to discordant expression levels between CA IX and HIF-1α, which is an important consideration when using CA IX as a surrogate marker for hypoxia. thno.org

To better predict the clinical efficacy of hCA IX inhibitors, researchers are increasingly turning to advanced in vitro models that more accurately replicate the tumor microenvironment. mdpi.com Two-dimensional (2D) cell cultures have limitations, and three-dimensional (3D) models like spheroids and organoids are gaining prominence in cancer research. mdpi.com These 3D models can better mimic the hallmarks of in vivo tumors, such as the tumor microenvironment (TME), which includes low extracellular pH, hypoxia, and an immunosuppressive niche. mdpi.com

The development of 3D brain tumor-on-a-chip models using hydrogels allows for studies on drug delivery and other biological processes. mdpi.com Furthermore, co-culture systems, for instance, with pancreatic cancer cells and cancer-associated fibroblasts (CAFs), have been used to create microtissues that demonstrate the critical role of stromal-cancer cell interactions. mdpi.com The efficacy of bifunctional conjugates that inhibit hCA IX has been demonstrated in both 2D and 3D tumor models, showing cytotoxicity in the micromolar range. nih.gov The use of iPSCs to create 3D brain models is a promising avenue for understanding disease mechanisms and developing new therapies. thermofisher.com

Pre-clinical studies often rely on animal models, making it essential to understand the similarities and differences between human hCA IX and its orthologs in other species, such as the mouse (mCA IX). While human hCA IX has been extensively studied, research on mCA IX has been more focused on its tissue distribution. nih.govnih.gov

The gene encoding mCA IX was identified and cloned, and subsequent studies have begun to explore its transcriptional regulation and functional properties. researchgate.net The protein characteristics of hCA IX and mCA IX are highly similar, and the transcription of both genes is primarily driven by hypoxia. nih.govnih.gov However, some differences in transcriptional regulation exist, which could lead to variations in tissue expression and how data is interpreted. nih.govnih.gov

Functionally, mCA IX has been shown to acidify the extracellular pH under hypoxic conditions, and its enzymatic activity is comparable to its human counterpart. nih.gov Interestingly, there is no evidence of a soluble extracellular form of mCA IX, but it has been found in exosomes. nih.govnih.gov In terms of sequence, the catalytic domains of human and mouse CA IX are highly similar. nih.gov The zebrafish is another model organism used in CA IX research, as it regularly encounters hypoxic conditions and has well-developed responses to them. mdpi.com Genetic analysis shows that 71% of human genes have at least one zebrafish ortholog. mdpi.com

Development of Advanced In Vitro Tumor Models (e.g., 3D cultures, organoids) for Efficacy Assessment

Emerging Concepts and Unexplored Avenues in CA IX Inhibition Research

The multifactorial nature of cancer has led to the exploration of dual-targeting strategies and polypharmacology in the development of new anticancer agents. nih.govresearchgate.net This approach aims to modulate two different targets or pathways simultaneously, which can lead to increased efficacy, prevent drug resistance, and reduce side effects. researchgate.net Human carbonic anhydrases, particularly hCA IX and XII, have become significant targets for this strategy. nih.govresearchgate.net

Several dual-targeting approaches involving CA inhibitors have been investigated. One such strategy involves creating hybrid molecules that combine a CAI with a cytotoxic agent. nih.gov For example, hybrids of benzenesulfonamides with fragments of the tyrosine kinase inhibitors erlotinib (B232) and gefitinib (B1684475) have been synthesized and shown to have antiproliferative activity against several cancer cell lines. nih.gov Another approach combines CAIs with prostaglandin (B15479496) F receptor agonists for potential glaucoma treatment. nih.gov

More recently, dual-targeting compounds that merge the sulfonamide moiety of CAIs with the biguanide (B1667054) group of metformin, an emerging anticancer drug, have been reported. rsc.org These compounds have shown selective inhibition of the cancer-related hCA IX and XII isoforms. rsc.org Similarly, the combination of betulinic acid fragments with CAIs represents a novel drug targeting approach. nih.gov This dual strategy aims to produce cytotoxic therapeutics that also inhibit tumor-associated hCA IX. nih.gov The concept of polypharmacology is also being explored with existing drugs like PCI-27483, which was initially developed as a Factor VIIa inhibitor but also shows inhibitory activity against hCA IX and XII due to its sulfonamide structure. acs.org

Mechanisms of Resistance to CA IX Inhibitors in Research Models

Similarly, a review of existing scientific literature reveals no studies focused on the mechanisms of resistance to a specific compound identified as "hCA IX-IN-2". Research into resistance to CA IX inhibitors is a critical area, as it can limit the long-term efficacy of these drugs in cancer treatment. General mechanisms of resistance to other CA IX inhibitors might involve alterations in drug metabolism, changes in the tumor microenvironment, or the activation of alternative survival pathways in cancer cells. Without specific studies on "hCA IX-IN-2," any discussion of resistance mechanisms would be speculative and not adhere to the required focus on this particular compound.

Q & A

Q. How can multi-omics data be integrated to elucidate hCA IX-IN-2’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.